molecular formula C6H2ClIN2S B1396194 2-Chloro-7-iodothieno[3,2-d]pyrimidine CAS No. 1152475-40-5

2-Chloro-7-iodothieno[3,2-d]pyrimidine

Cat. No.: B1396194
CAS No.: 1152475-40-5
M. Wt: 296.52 g/mol
InChI Key: KOQRTQSXTRRFIK-UHFFFAOYSA-N
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Description

2-Chloro-7-iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 2 and 7 positions, respectively, on the thieno[3,2-d]pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodothieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-2-thiophenecarboxamides with appropriate reagents. One common method includes the use of 3-amino-2-thiophenecarboxamide, urea, and phosphorus oxychloride, followed by iodination with N-iodosuccinimide . The reaction conditions often involve heating and the use of solvents such as xylene or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Chloro-7-iodothieno[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and iodine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-bromothieno[3,2-d]pyrimidine
  • 2-Chloro-7-fluorothieno[3,2-d]pyrimidine
  • 2-Chloro-7-methylthieno[3,2-d]pyrimidine

Uniqueness

2-Chloro-7-iodothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and increases its overall molecular weight, which can be advantageous in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. Ongoing research continues to explore its full potential and applications.

Properties

IUPAC Name

2-chloro-7-iodothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-6-9-1-4-5(10-6)3(8)2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQRTQSXTRRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717777
Record name 2-Chloro-7-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-40-5
Record name 2-Chloro-7-iodothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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